Evidence Item 1: Structural Identity and Chemical Purity Validation
At the most fundamental procurement level, the target compound is differentiated by its precise structural identity confirmed via InChI Key (BEBDNTHUTJZIMD-UHFFFAOYSA-N), and a vendor-reported purity threshold. The closest unsubstituted analog, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide (CAS 899958-45-3), lacks the 4-nitro group, resulting in a lower molecular weight (261.32 vs. 306.32 g/mol) and absence of the electron-withdrawing nitro functionality . However, no quantitative comparative purity or characterization data (e.g., HPLC traces, melting points) are publicly available for either compound to enable direct quality benchmarking .
| Evidence Dimension | Structural Identity & Vendor Purity |
|---|---|
| Target Compound Data | InChI Key: BEBDNTHUTJZIMD-UHFFFAOYSA-N; Purity: 95%+ (vendor specification) |
| Comparator Or Baseline | N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide; Purity: 98% (vendor specification for different supplier) |
| Quantified Difference | Purity values are not directly comparable (different suppliers, no orthogonal analysis) |
| Conditions | Vendor datasheet specifications; no independent QC data available |
Why This Matters
Without quantitative comparative purity data from a single validated source, selection based on vendor claims alone is insufficient; the procurement decision cannot be driven by purity differentiation at this time.
